N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide
Description
Properties
IUPAC Name |
N-[4-hydroxy-3-[2-(3-oxo-1H-2-benzofuran-1-yl)acetyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-5-19(24)21-12-8-9-16(22)15(10-12)17(23)11-18-13-6-3-4-7-14(13)20(25)26-18/h3-4,6-10,18,22H,2,5,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYDJZSPAOQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)CC2C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the dihydroisobenzofuran moiety: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Acetylation: The dihydroisobenzofuran intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Coupling with the phenyl ring: The acetylated dihydroisobenzofuran is coupled with a hydroxy-substituted phenyl ring through a Friedel-Crafts acylation reaction.
Introduction of the butyramide group: Finally, the butyramide group is introduced via an amidation reaction using butyric acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl groups in the dihydroisobenzofuran and acetyl moieties can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Structural Analog: N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide ()
Structural Differences :
- Acyl group : The target compound features a butyramide (C₄H₇ON), whereas this analog uses an acetamide (C₂H₃ON).
- Substituent position : The hydroxyl group in the target compound is at the 4-position of the phenyl ring, while the acetamide analog lacks this group.
Sulfamoylphenyl Butyramide Derivatives ()
Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) share the butyramide group but incorporate sulfamoyl and tetrahydrofuran-2-one moieties.
Comparison Table :
(S)-2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one ()
Structural Comparison :
- Shares the 3-oxo-1,3-dihydroisobenzofuran unit but replaces the butyramide with a phthalazinone ring.
- Crystallography : X-ray diffraction revealed a 3D network stabilized by aza- and oxa-heterocycle interactions, with dihedral angles of 78.5° between fused rings .
- Relevance: The phthalazinone moiety in this analog may confer enhanced π-π stacking capabilities compared to the phenylbutyramide system.
Azo-Linked 3-Oxobutyramide Derivatives ()
Example : 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
- Structural Contrast : The target compound lacks the azo (-N=N-) linker and chlorinated biphenyl system.
Data Tables for Comparative Analysis
Biological Activity
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a butyramide moiety linked to a hydroxyphenyl group and a 3-oxo-1,3-dihydroisobenzofuran unit. Its molecular formula is , and it has a molecular weight of approximately 344.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.36 g/mol |
| CAS Number | Not explicitly listed |
Antioxidant Activity
Research indicates that compounds containing the isobenzofuran structure exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that derivatives of the isobenzofuran scaffold can reduce oxidative damage in cellular models.
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This mechanism could be beneficial in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Preliminary investigations into the antimicrobial potential of this compound have shown promising results against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under investigation. Specific studies have reported effective inhibition against Gram-positive bacteria, which are often resistant to conventional antibiotics.
Case Studies
- In Vitro Studies on Antioxidant and Anti-inflammatory Effects :
- Antimicrobial Efficacy :
The biological activities of this compound are likely mediated through several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups facilitates electron donation to neutralize free radicals.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways may lead to reduced expression of inflammatory mediators.
- Membrane Disruption : Interaction with bacterial membranes can lead to increased permeability and cell lysis.
Q & A
What are the established synthetic routes for N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the isobenzofuran-1(3H)-one core. A common approach includes:
Core Formation : Cyclization of substituted phthalic anhydride derivatives to generate the 3-oxo-1,3-dihydroisobenzofuran moiety .
Acetylation : Introduction of the acetyl group via Friedel-Crafts acylation or nucleophilic substitution on the phenolic intermediate .
Butyramide Coupling : Amidation of the hydroxyl-substituted phenyl group using activated butyric acid derivatives (e.g., acyl chlorides) under anhydrous conditions .
Key Intermediates :
- 3-(Chloroacetyl)-4-hydroxybenzamide (precursor for phenylbutyramide formation).
- 3-Oxo-1,3-dihydroisobenzofuran-1-yl-acetic acid (for acetyl group attachment).
How can researchers optimize reaction conditions to enhance yield and purity during synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions during acylation .
- Temperature Control : Low temperatures (0–5°C) during acetylation reduce undesired polymerization; reflux conditions (80–100°C) accelerate cyclization .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems .
Example Protocol :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Acetylation | DCM | 0–5 | AlCl₃ | 72 |
| Cyclization | Toluene | 110 | None | 85 |
Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton/carbon environments. 2D techniques (COSY, HSQC) resolve overlapping signals in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula; fragmentation patterns identify functional groups .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
How should researchers address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine NMR with IR spectroscopy to confirm carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) stretches .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures .
What biological targets or mechanisms are associated with structurally related compounds?
Methodological Answer:
Analogous compounds with isobenzofuran and acetylphenyl motifs show:
- Enzyme Inhibition : Binding to serine hydrolases or kinases via hydrogen bonding with the hydroxy and carbonyl groups .
- Anticancer Activity : Induction of apoptosis in in vitro models (e.g., MCF-7 breast cancer cells) via ROS generation .
Hypothesis-Driven Approach : - Screen against recombinant enzymes (e.g., PARP-1) using fluorescence polarization assays.
- Validate cytotoxicity via MTT assays with IC₅₀ dose-response curves .
What experimental strategies are recommended for evaluating in vitro bioactivity?
Methodological Answer:
- Assay Design :
- Positive Controls : Use established inhibitors (e.g., olaparib for PARP-1).
- Dose Range : Test 0.1–100 µM concentrations in triplicate .
- Mechanistic Studies :
- Flow cytometry to assess cell cycle arrest (propidium iodide staining).
- Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
What are the best practices for storing and handling this compound to ensure stability?
Methodological Answer:
- Storage : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Handling : Use inert atmospheres (argon) during synthesis to avoid oxidation of the dihydroisobenzofuran ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
